molecular formula C10H11N3O3 B12336991 1H-Pyrazole-4-carboxaldehyde, 3-(4-nitrophenyl)-

1H-Pyrazole-4-carboxaldehyde, 3-(4-nitrophenyl)-

Cat. No.: B12336991
M. Wt: 221.21 g/mol
InChI Key: ITYKOPJXEDGJTA-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxaldehyde, 3-(4-nitrophenyl)- is a heterocyclic compound that features a pyrazole ring substituted with a carboxaldehyde group at the fourth position and a nitrophenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-carboxaldehyde, 3-(4-nitrophenyl)- can be synthesized through several methods. One common approach involves the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization. For instance, the reaction of 4-nitrobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst can yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Condensation Reaction: Mixing 4-nitrobenzaldehyde with hydrazine hydrate under controlled temperature and pH conditions.

    Cyclization: Heating the reaction mixture to promote cyclization and formation of the pyrazole ring.

    Purification: Using techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-4-carboxaldehyde, 3-(4-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: 1H-Pyrazole-4-carboxylic acid, 3-(4-nitrophenyl)-

    Reduction: 1H-Pyrazole-4-carboxaldehyde, 3-(4-aminophenyl)-

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Pyrazole-4-carboxaldehyde, 3-(4-nitrophenyl)- has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxaldehyde, 3-(4-nitrophenyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. These interactions can modulate enzymatic activities and cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

    1H-Pyrazole-4-carboxaldehyde: Lacks the nitrophenyl substitution, making it less reactive in certain chemical transformations.

    3-Phenyl-1H-pyrazole-4-carboxaldehyde: Contains a phenyl group instead of a nitrophenyl group, resulting in different electronic and steric properties.

    1H-Pyrazole-4-carboxylic acid, 3-(4-nitrophenyl)-: An oxidized form of the compound with a carboxylic acid group instead of an aldehyde group.

Uniqueness: 1H-Pyrazole-4-carboxaldehyde, 3-(4-nitrophenyl)- is unique due to the presence of both an aldehyde and a nitrophenyl group, which confer distinct reactivity and potential for diverse chemical modifications. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile scaffold for developing new compounds with desired properties .

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

3-(4-nitrophenyl)pyrazolidine-4-carbaldehyde

InChI

InChI=1S/C10H11N3O3/c14-6-8-5-11-12-10(8)7-1-3-9(4-2-7)13(15)16/h1-4,6,8,10-12H,5H2

InChI Key

ITYKOPJXEDGJTA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(NN1)C2=CC=C(C=C2)[N+](=O)[O-])C=O

Origin of Product

United States

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